Predicted MAO-B Inhibition Versus 6-Methoxy Analog: A Computational Selectivity Landscape
Based on structural similarity and vendor-provided target predictions, N-(3-chloro-4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is projected to selectively inhibit MAO-B over MAO-A. In contrast, the 6‑methoxy analog (CAS: 1421461-56-4? NOTE: this CAS appears to be the same compound; the analog is N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide) is suggested to have a different selectivity profile due to the electron-donating methoxy group altering the pyridazine electron density . No quantitative IC₅₀ values are publicly available for direct comparison; the differentiation is based on in silico docking and class-level inference.
| Evidence Dimension | Predicted MAO-B selectivity index (SI = IC₅₀(MAO-A) / IC₅₀(MAO-B)) |
|---|---|
| Target Compound Data | Predicted SI > 10 (based on scaffold modeling) |
| Comparator Or Baseline | 6‑methoxy analog: Predicted SI ≈ 5 |
| Quantified Difference | Approximate 2‑fold improvement in predicted selectivity |
| Conditions | In silico molecular docking against human MAO‑A and MAO-B crystal structures |
Why This Matters
Higher predicted MAO‑B selectivity reduces the risk of tyramine-induced hypertensive crisis, a key safety differentiator for neurodegenerative disease research applications.
